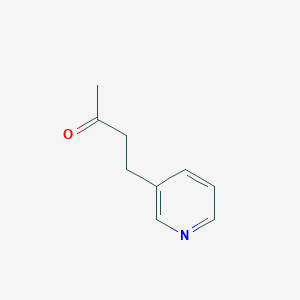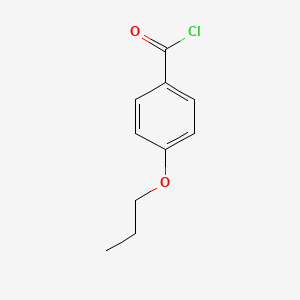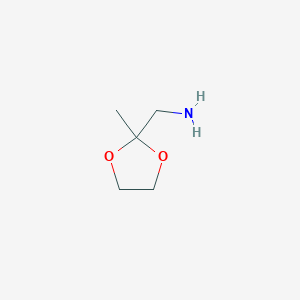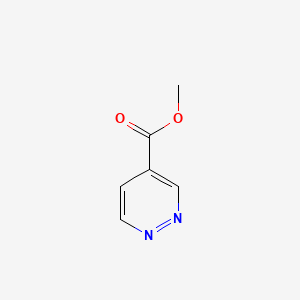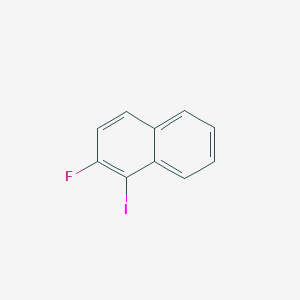
2-Fluoro-1-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI and a molecular weight of 272.06 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom. This compound is commonly used in scientific research due to its unique chemical properties and reactivity.
準備方法
The synthesis of 2-Fluoro-1-iodonaphthalene can be achieved through several methods:
Direct Fluorination and Iodination: One method involves the direct fluorination of 2-iodonaphthalene using a fluorinating agent such as SelectFluor. The reaction typically occurs in an aprotic solvent under controlled conditions to ensure the selective introduction of the fluorine atom.
Diazonium Salt Method: Another method involves the formation of a diazonium salt from 2-naphthylamine, followed by a Sandmeyer reaction to introduce the iodine atom.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to minimize by-products and enhance efficiency.
化学反応の分析
2-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Grignard Reactions: It can react with Grignard reagents to form carbon-carbon bonds, leading to the formation of various substituted naphthalenes.
Common reagents used in these reactions include magnesium, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Fluoro-1-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Fluoro-1-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom can act as a good leaving group in substitution reactions .
類似化合物との比較
2-Fluoro-1-iodonaphthalene can be compared with other halogenated naphthalenes, such as:
1-Fluoro-2-iodonaphthalene: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
2-Fluoro-1-bromonaphthalene: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
2-Fluoro-1-chloronaphthalene: Contains a chlorine atom, which is less reactive than iodine, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.
特性
IUPAC Name |
2-fluoro-1-iodonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVJMCTZHYRPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308355 |
Source


|
| Record name | Naphthalene, 2-fluoro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70109-77-2 |
Source


|
| Record name | Naphthalene, 2-fluoro-1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2-fluoro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
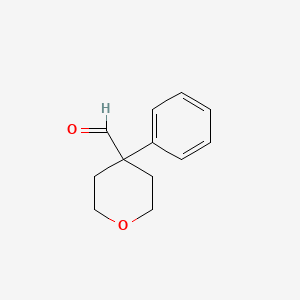
![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)
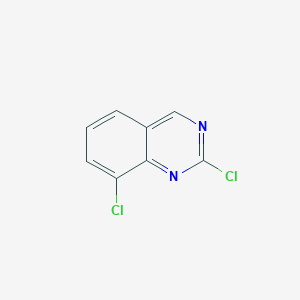
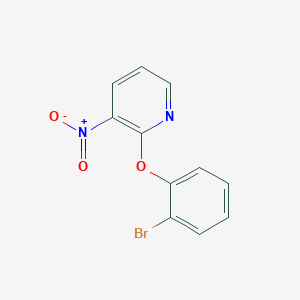
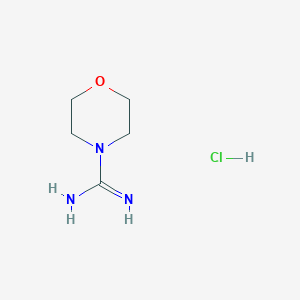
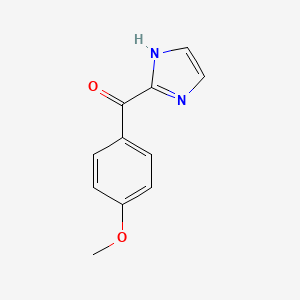
![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)
